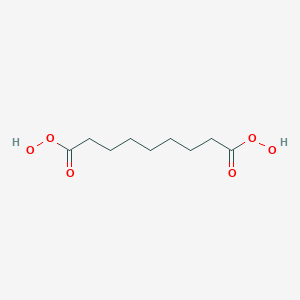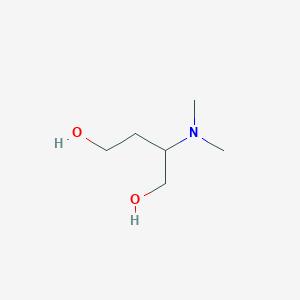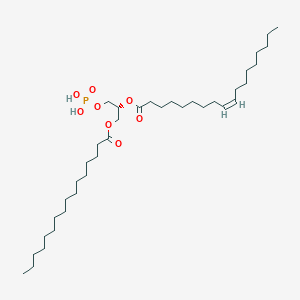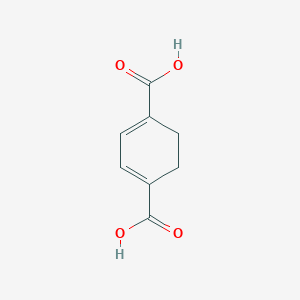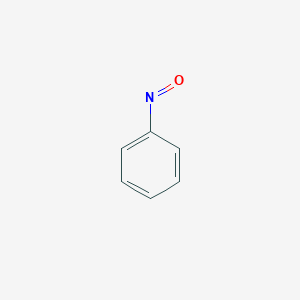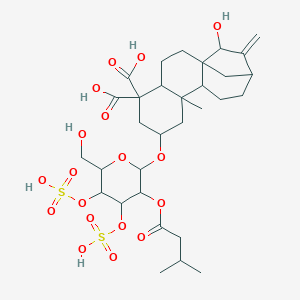
Carboxyatractylate
Descripción general
Descripción
Molecular Structure Analysis
Carboxyatractylate belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated .Chemical Reactions Analysis
Carboxyatractylate is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase . While atractyloside is effective in the inhibition of oxidative phosphorylation, carboxyatractylate is considered to be more effective .Aplicaciones Científicas De Investigación
1. Impact on Mitochondrial Functions
Carboxyatractylate (CAT) plays a significant role in mitochondrial functions. It inhibits the mitochondrial adenine nucleotide translocator (ANT) and stimulates the opening of the permeability transition pore (PTP) in mouse liver mitochondria. This action of CAT suggests a critical role in regulating mitochondrial permeability and function (Gizatullina et al., 2005).
2. Role in Uncoupling Mitochondrial Respiration
CAT has been shown to influence the process of uncoupling in mitochondria. It inhibits the uncoupling effect of free fatty acids in liver mitochondria by interfering with the ATP/ADP-antiporter, highlighting its role in energy metabolism and mitochondrial bioenergetics (Andreyev et al., 1988).
3. Interaction with Mitochondrial Antiporters
The compound's interaction with the ADP/ATP antiporter in mitochondria suggests its potential as a tool for studying mitochondrial transport mechanisms. CAT-induced uncoupling systems in rat liver mitochondria, involving a Ca(2+)-dependent pore and a Ca(2+)-recycle system, demonstrate its specificity and utility in mitochondrial research (Mikhaĭlova et al., 1996).
4. Influence on Transmembrane Electrical Potential
Research has shown that CAT affects the transmembrane electrical potential of plant mitochondria, which is crucial for understanding plant cellular respiration and energy production. The differential effects of CAT on mitochondria from various plant sources provide insights into the diversity of mitochondrial function in plants (Macrì et al., 1994).
5. Application in Mitochondrial Isolation and Study
CAT has been used in the isolation of the ADP/ATP carrier as the carboxyatractylate-protein complex from mitochondria. This application is crucial for biochemical studies focusing on mitochondrial transport proteins and their functions (Klingenberg et al., 1978).
Mecanismo De Acción
Target of Action
Carboxyatractylate, also known as Carboxyatractyloside, primarily targets the ATP/ADP-antiporter . The ATP/ADP-antiporter, also known as the adenine nucleotide translocase (ANT), plays a crucial role in cellular energy metabolism. It facilitates the exchange of ADP and ATP across the mitochondrial membrane, thereby regulating the production and utilization of ATP, the primary energy currency of the cell .
Mode of Action
Carboxyatractylate acts as an inhibitor of the ATP/ADP-antiporter . It decreases the palmitate-induced stimulation of mitochondrial respiration in a controlled state . The degree of inhibition by carboxyatractylate is greater than that by other ATP/ADP-antiporter inhibitors such as bongkrekic acid, palmitoyl-CoA, and ADP . The inhibiting concentration of carboxyatractylate coincides with the arresting of state 3 respiration .
Biochemical Pathways
Carboxyatractylate affects the biochemical pathways related to mitochondrial respiration and energy metabolism . By inhibiting the ATP/ADP-antiporter, it disrupts the normal exchange of ADP and ATP across the mitochondrial membrane. This disruption can affect the balance of ADP and ATP within the cell, potentially impacting various biochemical pathways that rely on these molecules for energy .
Pharmacokinetics
Given its role as an inhibitor of the atp/adp-antiporter in mitochondria, it can be inferred that the compound must be able to cross cell and mitochondrial membranes to exert its effects .
Result of Action
The primary result of Carboxyatractylate’s action is the inhibition of mitochondrial respiration . By inhibiting the ATP/ADP-antiporter, it disrupts the normal flow of ADP and ATP across the mitochondrial membrane. This disruption can lead to a decrease in the efficiency of ATP production, potentially affecting the energy balance within the cell .
Action Environment
The action of Carboxyatractylate can be influenced by various environmental factors. For instance, its inhibitory effect decreases when the concentration of palmitate increases . Furthermore, its ability to inhibit mitochondrial respiration is resistant to certain uncouplers like FCCP and gramicidin D, but can be partially suppressed by low concentrations of DNP . These observations suggest that the efficacy and stability of Carboxyatractylate can be affected by the presence of other compounds and conditions in its environment .
Safety and Hazards
Propiedades
IUPAC Name |
15-hydroxy-7-[6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O18S2/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFATIOBERWBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33286-30-5 (di-potassium salt) | |
| Record name | Carboxyatractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30865669 | |
| Record name | 15-Hydroxy-2-{[2-O-(3-methylbutanoyl)-3,4-di-O-sulfohexopyranosyl]oxy}kaur-16-ene-18,19-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30865669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxyatractylate | |
CAS RN |
35988-42-2 | |
| Record name | Carboxyatractyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035988422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Carboxyatractylate interact with the ADP/ATP carrier?
A: Carboxyatractylate binds with high affinity (Kd < 10 nM) [] to the AAC when its binding site faces the cytosolic side, a conformation termed the "c-state" []. This binding locks the AAC in the c-state, effectively inhibiting the transport of ADP and ATP across the mitochondrial membrane [, , ].
Q2: What are the downstream effects of Carboxyatractylate binding to the AAC?
A: By inhibiting ADP/ATP exchange, CAT disrupts the mitochondrial membrane potential (ΔΨ) and inhibits oxidative phosphorylation [, ]. This leads to a decrease in ATP synthesis, ultimately compromising cellular energy production [, , ].
Q3: Does Carboxyatractylate's effect on mitochondria vary between tissues?
A: Yes, research suggests tissue-specific effects of CAT. For instance, while CAT effectively inhibits fatty acid-induced uncoupling in liver mitochondria, it shows a weaker effect in heart mitochondria []. This variation may be attributed to differences in the content of endogenous metabolites and the specific characteristics of the aspartate/glutamate antiporter in different tissues [].
Q4: Can Carboxyatractylate induce uncoupling in mitochondria?
A: While primarily known for its inhibitory role, CAT can paradoxically induce two calcium-dependent uncoupling systems in rat liver mitochondria: a Ca2+-dependent pore and a Ca2+ recycling system [, ]. This uncoupling effect is observed at concentrations specific for ADP/ATP antiporter inhibition, suggesting a complex interplay between CAT, AAC, and calcium homeostasis [].
Q5: Can Carboxyatractylate affect the conformation of the ADP/ATP carrier?
A: Yes, studies using spin-labeled CAT and antibodies specific for different AAC conformations have provided evidence for CAT’s ability to influence AAC conformation. The binding of CAT stabilizes the AAC in a specific conformation, distinct from the conformation induced by another inhibitor, Bongkrekic acid [, , , ].
Q6: What is the molecular formula and weight of Carboxyatractylate?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of CAT. More detailed chemical information would need to be sourced from other literature.
Q7: Is there information available about Carboxyatractylate's material compatibility, stability, or catalytic properties within the provided research?
A7: The research papers primarily focus on the biological activity and mechanism of action of Carboxyatractylate in a biological context. There is no information provided about its material compatibility, stability outside of biological systems, or any inherent catalytic properties.
Q8: How do structural modifications of Carboxyatractylate affect its activity?
A8: The research papers do not delve into specific structural modifications of Carboxyatractylate or their impact on its activity.
Q9: Can you provide information on the stability and formulation of Carboxyatractylate, SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, toxicology, or safety based on the provided research?
A9: The focus of the provided research papers is on the biochemical mechanisms of Carboxyatractylate's interaction with the ADP/ATP carrier. Therefore, they do not offer insights into its stability and formulation, SHE regulations, PK/PD properties, in vivo efficacy, resistance mechanisms, toxicological profile, or safety aspects. Further research and literature are required to address these points.
Q10: How is Carboxyatractylate utilized in research to investigate mitochondrial function?
A10: CAT serves as a valuable tool for studying:
- ADP/ATP carrier function: By specifically inhibiting AAC, CAT helps dissect the role of this transporter in various metabolic processes, including oxidative phosphorylation, mitochondrial membrane potential regulation, and fatty acid-induced uncoupling [, , ].
- Mitochondrial uncoupling mechanisms: The ability of CAT to induce Ca2+-dependent uncoupling under specific conditions provides insights into the complex interplay between AAC, calcium handling, and mitochondrial membrane permeabilization [, , ].
- Distinguishing between UCP and ANT-mediated uncoupling: Research comparing the effects of CAT, GDP, and other inhibitors in different tissues helps differentiate between uncoupling mediated by UCPs and ANT, providing a deeper understanding of these parallel pathways [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






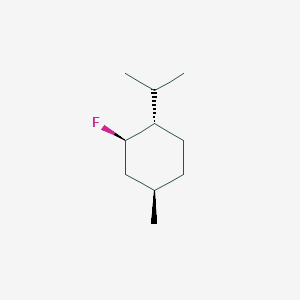
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

